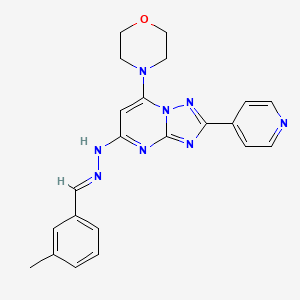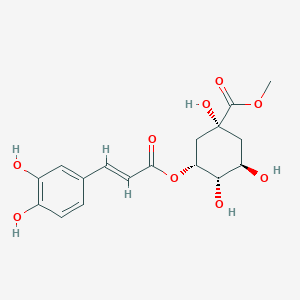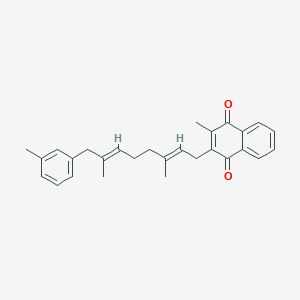
SARS-CoV-2-IN-66
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-66 is a chemical compound that has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of ongoing research efforts to develop effective treatments for COVID-19 by targeting the virus’s ability to replicate and spread within the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-66 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the research institution or pharmaceutical company involved in its development. Generally, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process to a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-66 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs with different functional groups, while reduction may produce reduced analogs with altered chemical properties.
Scientific Research Applications
SARS-CoV-2-IN-66 has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of SARS-CoV-2 inhibitors.
Biology: Employed in biological assays to investigate its effects on viral replication and cell viability.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the replication of SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for COVID-19.
Mechanism of Action
SARS-CoV-2-IN-66 exerts its effects by targeting specific molecular pathways involved in the replication of SARS-CoV-2. The compound binds to viral enzymes or proteins, inhibiting their activity and preventing the virus from replicating within host cells. This disruption of viral replication reduces the viral load and helps in controlling the infection. The exact molecular targets and pathways involved may include viral proteases, polymerases, or other essential proteins required for viral replication.
Comparison with Similar Compounds
SARS-CoV-2-IN-66 can be compared with other similar compounds that have been identified as potential SARS-CoV-2 inhibitors. Some of these compounds include:
Remdesivir: An antiviral drug that inhibits viral RNA polymerase.
Favipiravir: A broad-spectrum antiviral that targets viral RNA polymerase.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific mechanism of action and molecular targets, which may differ from those of other inhibitors. Its chemical structure and reactivity also contribute to its distinct properties and potential advantages as a therapeutic agent.
Conclusion
This compound is a promising compound in the fight against COVID-19, with potential applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and chemical properties make it a valuable candidate for further research and development as an antiviral agent.
Properties
Molecular Formula |
C28H30O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7-dimethyl-8-(3-methylphenyl)octa-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C28H30O2/c1-19(9-7-10-20(2)17-23-12-8-11-21(3)18-23)15-16-24-22(4)27(29)25-13-5-6-14-26(25)28(24)30/h5-6,8,10-15,18H,7,9,16-17H2,1-4H3/b19-15+,20-10+ |
InChI Key |
XNNZXALDRUZMCU-VRGWLGSASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C/C(=C/CC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



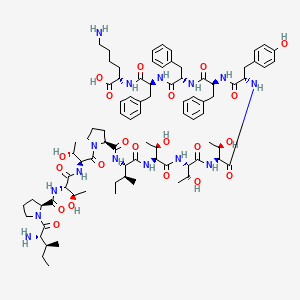
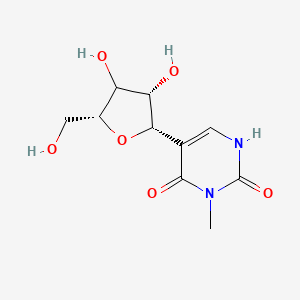
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
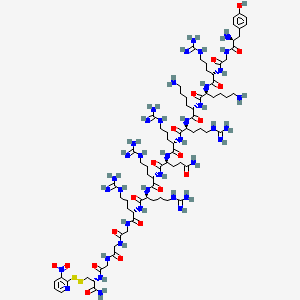
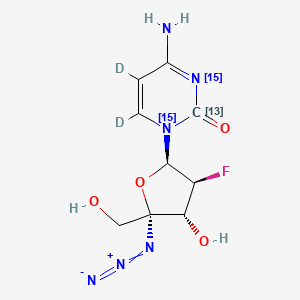
![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
